Benzo[b]thiophene-5-acetic acid
Description
Significance of the Benzothiophene (B83047) Heterocycle in Chemical and Biological Research
The benzothiophene heterocycle is a cornerstone in the development of novel compounds across various scientific disciplines. nih.gov Its structural similarity to biologically active molecules makes it a "privileged structure" in drug discovery. nih.gov The presence of an electron-rich sulfur atom and a planar structure enhances the binding affinity of benzothiophene derivatives to a wide range of enzymes and receptors. tandfonline.comresearchgate.net This characteristic, coupled with favorable pharmacokinetic properties such as low toxicity, high solubility, and good bioavailability, makes the benzothiophene scaffold an attractive component in the design of new therapeutic agents. tandfonline.comresearchgate.net
The versatility of the benzothiophene core is demonstrated by the broad spectrum of biological activities its derivatives have been shown to possess. These include antimicrobial, anticancer, anti-inflammatory, antioxidant, antidiabetic, and anticonvulsant properties, among others. nih.govijpsjournal.com This wide-ranging bioactivity has spurred extensive research into the synthesis and structure-activity relationships (SAR) of benzothiophene-based compounds, leading to the discovery of several lead molecules for treating a multitude of diseases. nih.gov Beyond pharmaceuticals, benzothiophene derivatives are also utilized in materials science, particularly in the development of organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com
Historical Context of Benzo[b]thiophene and its Bioisosteric Analogues
The journey of benzothiophene began with its initial discovery in the early 20th century, synthesized from the reaction of thiophene (B33073) with benzene (B151609) derivatives. numberanalytics.com Naturally occurring in petroleum-related deposits like lignite (B1179625) tar, this aromatic organic compound, with a naphthalene-like odor, has primarily been utilized in research as a foundational molecule for creating larger, more complex bioactive structures. wikipedia.org
A key concept in understanding the significance of benzothiophene is bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties to enhance or modify its biological activity. The thiophene ring, due to its size and electron density, is considered a bioisostere of phenol (B47542) and aniline (B41778) rings. nih.gov This principle has been successfully applied in medicinal chemistry, where replacing a benzene, methoxybenzene, or aniline moiety in known potent ligands with a thiophene ring has been well-tolerated by biological targets like the NMDA receptor, in some cases even leading to increased affinity. nih.govrsc.org This bioisosteric relationship underscores the strategic importance of the benzothiophene scaffold in drug design, allowing for the fine-tuning of pharmacological properties.
Overview of Research Trajectories for Benzo[b]thiophene-5-acetic Acid within the Medicinal Chemistry Landscape
Within the broader field of benzothiophene research, derivatives featuring an acetic acid group, such as this compound, represent a focused area of investigation. The introduction of the acetic acid moiety can significantly influence a compound's solubility, reactivity, and interaction with biological targets. ontosight.ai Research into various substituted benzo[b]thiophene acetic acid derivatives has revealed a range of potential therapeutic applications.
For instance, studies on compounds like [[6,7-dichloro-2-(1-hydroxypropyl)benzo[b]thien-5-yl]oxy]acetic acid have suggested potential anti-inflammatory, antimicrobial, and anticancer properties, although detailed studies are required to confirm the specific biological activity. ontosight.ai Similarly, research into benzo(b)thiophene-3-acetic acid derivatives has indicated potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents, positioning them as promising leads in oncology and infectious disease research. ontosight.ai The synthesis of various acylhydrazone derivatives from benzo[b]thiophene-2-carboxylic acid has also been a fruitful area, leading to the identification of new antimicrobial agents, particularly against multidrug-resistant bacteria. nih.govmdpi.com These examples highlight the ongoing efforts within medicinal chemistry to explore the therapeutic potential of benzo[b]thiophene acetic acid derivatives through systematic synthesis and biological evaluation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzothiophen-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVPXJOSTYXDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzo B Thiophene 5 Acetic Acid and Its Analogues
Direct Synthesis Strategies for Benzo[b]thiophene-5-acetic Acid Core
The construction of the benzo[b]thiophene core, the fundamental structure of this compound, is achievable through various direct synthetic strategies. These methods focus on forming the fused thiophene (B33073) ring from an acyclic, substituted aromatic precursor.
Intramolecular cyclization represents a primary and highly effective class of reactions for synthesizing the benzo[b]thiophene skeleton. chemicalbook.com These methods involve a starting material that contains both the benzene (B151609) ring and the necessary components for the thiophene ring, which are then joined through a ring-forming reaction. Diverse catalysts and reaction conditions can be employed to promote these cyclizations, leading to a wide array of substituted benzo[b]thiophenes.
A significant strategy for forming the benzo[b]thiophene core is the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This approach has traditionally utilized electrophiles like iodine, bromine, or their N-halo-succinimide equivalents (NIS, NBS). nih.gov A notable advancement in this area involves the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophilic sulfur source. organic-chemistry.orgnih.gov This method facilitates the synthesis of 2,3-disubstituted benzo[b]thiophenes, introducing a valuable thiomethyl group at the 3-position. organic-chemistry.orgnih.gov
The reaction proceeds under moderate conditions and at ambient temperature, showing tolerance for a variety of functional groups on the alkyne substituent. nih.govnih.gov The proposed mechanism begins with the alkyne's nucleophilic attack on the electrophilic sulfur of the sulfonium (B1226848) salt. nih.govorganic-chemistry.org This is followed by an intramolecular 5-endo-dig cyclization and a subsequent demethylation step, which yields the final 3-thiomethylbenzo[b]thiophene product. nih.govorganic-chemistry.org The reaction has proven effective for a range of substituted o-alkynyl thioanisoles, including those with electron-donating and electron-withdrawing groups, as well as halogen functionalities that can be used for further derivatization. nih.gov
| Entry | Substrate (R group on alkyne) | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 2-Phenyl-3-(methylthio)benzo[b]thiophene | 95 |
| 2 | 4-Methylphenyl | 2-(p-Tolyl)-3-(methylthio)benzo[b]thiophene | 97 |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-3-(methylthio)benzo[b]thiophene | 99 |
| 4 | 4-Fluorophenyl | 2-(4-Fluorophenyl)-3-(methylthio)benzo[b]thiophene | 96 |
| 5 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-3-(methylthio)benzo[b]thiophene | 95 |
| 6 | n-Butyl | 2-(n-Butyl)-3-(methylthio)benzo[b]thiophene | 96 |
| 7 | Cyclohexyl | 2-Cyclohexyl-3-(methylthio)benzo[b]thiophene | 99 |
| 8 | 6-Bromophenyl (on thioanisole (B89551) ring) | 6-Bromo-2-phenyl-3-(methylthio)benzo[b]thiophene | 95 |
Another approach involves the one-pot, base-mediated condensation of 2-bromohet(aryl)acetonitrile precursors with various thiocarbonyl compounds. acs.org This step generates an enethiolate in situ, which then undergoes an intramolecular copper-catalyzed S-arylation to afford a wide range of 2-functionalized 3-cyanobenzo[b]thiophenes. acs.org Additionally, microwave-assisted synthesis using a base like triethylamine (B128534) to react 2-halobenzonitriles with methyl thioglycolate offers rapid access to 3-aminobenzo[b]thiophenes. rsc.org
| Entry | o-Iodoaryl Precursor | Dithioester | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Iodophenylacetonitrile | Methyl dithiobenzoate | 3-Amino-2-phenylbenzo[b]thiophene | 92 |
| 2 | 2-Iodophenylacetonitrile | Methyl 4-chlorodithiobenzoate | 3-Amino-2-(4-chlorophenyl)benzo[b]thiophene | 90 |
| 3 | 2-Iodophenylacetonitrile | Methyl 2-naphthodithioate | 3-Amino-2-(naphthalen-2-yl)benzo[b]thiophene | 85 |
| 4 | Methyl 2-iodophenylacetate | Methyl dithiobenzoate | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 88 |
| 5 | 1-(2-Iodophenyl)ethan-1-one | Methyl dithiobenzoate | 1-(2-Phenylbenzo[b]thiophen-3-yl)ethan-1-one | 86 |
| 6 | 2-Iodo-5-methoxyphenylacetonitrile | Methyl dithiobenzoate | 6-Methoxy-2-phenylbenzo[b]thiophen-3-amine | 89 |
Oxidative cyclization methods utilize an oxidant to facilitate the ring-closure step, providing a direct route to the benzothiophene (B83047) system. A prominent example is the palladium-catalyzed oxidative heterocyclization–alkoxycarbonylation of 2-(methylthio)phenylacetylenes. nih.govacs.org This process uses a simple PdI₂/KI catalytic system with molecular oxygen (from air) as the terminal oxidant. nih.gov The reaction sequence involves an intramolecular 5-endo-dig S-cyclization, iodide-promoted demethylation of the resulting sulfonium intermediate, insertion of carbon monoxide, and subsequent nucleophilic attack by an alcohol. acs.org This one-step, multicomponent approach efficiently produces benzothiophene-3-carboxylic esters, which are valuable synthetic intermediates. nih.govacs.org
Furthermore, electrochemical methods offer a green alternative for oxidative cyclization. organic-chemistry.org C-3-sulfonated benzothiophenes can be synthesized from 2-alkynylthioanisoles and sodium sulfinates under oxidant- and catalyst-free conditions. organic-chemistry.org This electrooxidative method proceeds through a tandem radical addition-cyclization pathway and is easily scalable. organic-chemistry.org
| Entry | Substituent on Alkyne (R¹) | Substituent on Ring (R²) | Alcohol (ROH) | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | H | Methanol | 78 |
| 2 | p-Tolyl | H | Methanol | 76 |
| 3 | 4-Bromophenyl | H | Methanol | 83 |
| 4 | Thiophen-3-yl | H | Methanol | 70 |
| 5 | Cyclohex-1-en-1-yl | H | Methanol | 79 |
| 6 | n-Butyl | H | Methanol | 57 |
| 7 | Phenyl | 5-CF₃ | Methanol | 71 |
| 8 | Phenyl | H | Ethanol | 75 |
Palladium catalysis is a cornerstone of modern organic synthesis and features prominently in the construction of benzo[b]thiophenes. One powerful method is the arylative cyclization of o-(1-alkynyl)thioanisoles with aryl iodides, catalyzed by a Pd/phenanthroline system. researchgate.netresearchgate.net This reaction is significant as it proceeds via cleavage of the C-S bond, involving a demethylation followed by a coupling reaction with the aryl halide to form 3-arylated benzo[b]thiophenes. researchgate.net The method is tolerant of both electron-donating and electron-withdrawing groups on the aryl iodide. researchgate.net
Another versatile palladium-catalyzed route is the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols. acs.orgnih.gov When these substrates, which are readily prepared from 2-mercaptobenzaldehydes or ketones, are treated with a catalytic amount of palladium(II) iodide (PdI₂) and potassium iodide (KI), they undergo cyclization to form (E)-2-(1-alkenyl)benzothiophenes in good yields. acs.orgnih.govresearchgate.net This process represents a formal dehydration and cyclization of the starting propargylic alcohol.
| Entry | Alkyne Substituent | Aryl Iodide | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | Iodobenzene | 85 |
| 2 | Phenyl | 4-Iodotoluene | 88 |
| 3 | Phenyl | 4-Iodoanisole | 83 |
| 4 | Phenyl | 1-Iodo-4-(trifluoromethyl)benzene | 75 |
| 5 | n-Hexyl | Iodobenzene | 78 |
| 6 | Cyclohexyl | Iodobenzene | 80 |
Radical reactions offer unique pathways for the synthesis of the benzo[b]thiophene ring system. For instance, 1-(2-mercaptophenyl)-2-yn-1-ols, the same precursors used in some palladium-catalyzed methods, can be selectively converted into 2-alkoxymethylbenzothiophenes through a radical-promoted process. acs.orgresearchgate.net This substitutive heterocyclodehydration is achieved by heating the substrate in an alcoholic medium in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), yielding the products in fair to excellent yields. nih.govresearchgate.net
More recently developed methods utilize visible light or other mild radical initiators. A visible-light-mediated radical cyclization of o-alkynylthioanisoles has been developed using diaryl selenides as aryl selenium radical sources. researchgate.net This catalyst- and additive-free reaction proceeds at room temperature. researchgate.net Another innovative approach is an AgNO₂-catalyzed cascade cyclization of 2-alkynylthioanisoles with selenium powder and arylboronic acids. acs.orgsci-hub.se This reaction constructs the benzothiophene ring and forms two C-Se bonds in a single step, proceeding through an aryl selenium radical intermediate. acs.orgsci-hub.se
| Entry | Substituent on Alkyne | Alcohol (Solvent) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | Methanol | 2-(Methoxy(phenyl)methyl)benzo[b]thiophene | 85 |
| 2 | Phenyl | Ethanol | 2-(Ethoxy(phenyl)methyl)benzo[b]thiophene | 88 |
| 3 | p-Tolyl | Methanol | 2-(Methoxy(p-tolyl)methyl)benzo[b]thiophene | 82 |
| 4 | 4-Chlorophenyl | Methanol | 2-((4-Chlorophenyl)(methoxy)methyl)benzo[b]thiophene | 98 |
| 5 | n-Pentyl | Methanol | 2-(1-Methoxyhexyl)benzo[b]thiophene | 75 |
| 6 | Cyclohexyl | Methanol | 2-(Cyclohexyl(methoxy)methyl)benzo[b]thiophene | 78 |
Gewald Reaction for Tetrahydrobenzothiophene Derivatives
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. While not directly yielding this compound, it provides a versatile route to highly substituted tetrahydrobenzothiophene derivatives which can be precursors. nih.govresearchgate.netwisdomlib.orgvimshsj.edu.in The reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. nih.govwisdomlib.org
For instance, the reaction of cyclohexanone, ethyl cyanoacetate, and sulfur with a base catalyst produces ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. wisdomlib.orgvimshsj.edu.in These tetrahydrobenzothiophene derivatives are valuable intermediates that can be further modified. nih.govresearchgate.net
Table 1: Examples of Gewald Reaction for Tetrahydrobenzothiophene Synthesis
| Ketone/Aldehyde | Activated Nitrile | Base | Product | Reference |
| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | wisdomlib.org |
| Various Carbonyls | Cyanoacetates or N-(2-haloaryl)cyanoacetamides | Suitable Base | 2-Amino-3-acyl-tetrahydrobenzothiophenes | nih.gov |
This method's ability to introduce a variety of substituents onto the thiophene ring makes it a strategic starting point for creating diverse analogues.
Functionalization of Pre-formed Benzothiophene Scaffolds to Incorporate the Acetic Acid Moiety
A more direct approach involves the introduction of the acetic acid group onto a pre-formed benzothiophene ring system. This can be achieved through several C-C bond-forming reactions.
Directed ortho-metalation is a key strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. hw.ac.uk In the context of benzothiophenes, lithiation at a specific position followed by quenching with carbon dioxide can introduce a carboxylic acid group. For instance, 3-benzo[b]thienyl-lithium, generated from 3-bromobenzo[b]thiophene and n-butyllithium, can be carboxylated to yield benzo[b]thiophene-3-carboxylic acid. researchgate.net While this example illustrates the principle at the 3-position, similar strategies can be envisioned for the 5-position, potentially requiring a directing group or a specific starting material. The direct C-H carboxylation of heteroarenes like benzothiophene has been achieved using a combination of an aluminum reagent and carbon dioxide, providing a route to the corresponding carboxylic acids. nih.gov
The introduction of an acetic acid moiety at the C-5 position can also be achieved through substitution reactions. Nitration of benzothiophene, for example, has been reported to yield a mixture of nitroisomers, including 5-nitrobenzo[b]thiophene, albeit with 3-nitrobenzo[b]thiophene (B90674) being the predominant product under certain conditions. cdnsciencepub.com The 5-nitro derivative could then potentially be converted to the corresponding 5-amino derivative and subsequently to 5-cyanobenzo[b]thiophene, a precursor for the acetic acid side chain via hydrolysis and further reactions.
Another approach involves the cyclization of appropriately substituted precursors. For example, the cyclization of 4-arylthioacetoacetic esters can lead to the formation of the benzothiophene ring system. researchgate.net By starting with a precursor that already contains a group that can be converted to an acetic acid moiety at the desired position on the phenyl ring, one can construct the final product.
Acylation reactions, such as the Friedel-Crafts acylation, represent a common method for introducing a carbonyl group onto the benzothiophene nucleus. researchgate.netnih.govbeilstein-journals.org Acylation of benzothiophene can lead to a mixture of 2- and 3-acyl derivatives. nih.govbeilstein-journals.org To achieve acylation at the 5-position, one would typically start with a benzothiophene already substituted with an activating group at a position that directs acylation to C-5, or use a starting material where the 5-position is inherently favored for substitution. Once a 5-acyl group is in place, it can be converted to the acetic acid side chain through various established synthetic transformations, such as the Willgerodt-Kindler reaction or by conversion to a tosylhydrazone followed by reduction and oxidation.
Table 2: C-C Bond Forming Reactions for Benzothiophene Functionalization
| Reaction Type | Reagents | Position(s) Functionalized | Product Type | Reference |
| Metalation/Carboxylation | n-BuLi, CO2 | C-3 | Carboxylic Acid | researchgate.net |
| Direct C-H Carboxylation | EtAlCl2, CO2 | Various | Carboxylic Acid | nih.gov |
| Nitration | Fuming HNO3, Acetic Acid | C-2, C-3, C-4 | Nitro derivatives | cdnsciencepub.com |
| Acylation | Carboxylic Acid, TFAA, H3PO4 | C-2, C-3 | Acyl derivatives | nih.govbeilstein-journals.org |
Derivatization Strategies for the Acetic Acid Functional Group
Once this compound is synthesized, the carboxylic acid functional group serves as a versatile handle for further derivatization, allowing for the creation of a library of related compounds.
Standard esterification procedures can be applied to convert this compound into its corresponding esters. For example, treatment with an alcohol in the presence of an acid catalyst or a coupling agent will yield the desired ester. acs.orggoogle.com Similarly, amidation reactions can be carried out by activating the carboxylic acid (e.g., by converting it to an acid chloride or using a peptide coupling reagent) and then reacting it with a primary or secondary amine. This allows for the introduction of a wide range of substituents on the amide nitrogen. researchgate.netnih.gov
Table 3: Derivatization of the Acetic Acid Moiety
| Reaction Type | Reagents | Functional Group Formed | Reference |
| Esterification | Alcohol, Acid Catalyst/Coupling Agent | Ester | acs.orggoogle.com |
| Amidation | Amine, Coupling Agent/Acid Chloride | Amide | researchgate.netnih.gov |
These derivatization strategies are crucial for exploring the structure-activity relationships of this compound analogues in various applications.
Green Chemistry Approaches in Benzothiophene Synthesis
In recent years, significant efforts have been directed toward developing more environmentally benign, or "green," synthetic routes to benzothiophenes. These methods aim to reduce waste, avoid harsh reagents and transition metals, and improve energy efficiency.
Electrochemical synthesis has emerged as a powerful green tool. An efficient electrochemical method has been developed for producing C-3 halogenated benzothiophenes from 2-alkynylthioanisoles in a micro-continuous flow system. acs.org This process operates under transition-metal- and oxidant-free conditions, using potassium iodide or bromide as both the halogen source and the electrolyte. acs.org Another electrochemical strategy enables the synthesis of benzothiophene dioxides from sulfonhydrazides and internal alkynes at room temperature, avoiding the need for metal catalysts or chemical oxidants. nih.gov
Visible-light photocatalysis offers another metal-free and mild alternative. A reported method uses the organic dye eosin (B541160) Y as a photoredox catalyst to initiate a radical annulation of o-methylthio-arenediazonium salts with alkynes upon irradiation with green light. organic-chemistry.org This approach avoids the use of transition metals and harsh reaction conditions, providing a sustainable pathway to functionalized benzothiophenes. organic-chemistry.org
While some green methods focus on eliminating metals, others aim to make metal-catalyzed reactions more efficient and atom-economical. Nickel-catalyzed C2–H arylation of benzothiophene has been established as a regiospecific method that directly functionalizes a C-H bond, avoiding the need for pre-functionalized starting materials. rsc.org
The following table compares various green chemistry approaches for benzothiophene synthesis.
| Method | Key Features | Catalyst/Reagents | Advantages | Reference |
| Flow Electrochemistry | Intramolecular Cyclization | None (Electrochemical) | Transition-metal- and oxidant-free, continuous flow | acs.org |
| Batch Electrochemistry | Annulation Reaction | None (Electrochemical) | Metal-free, oxidant-free, room temperature | nih.gov |
| Visible Light Photocatalysis | Radical Annulation | Eosin Y (Organic Dye) | Metal-free, mild conditions (green light) | organic-chemistry.org |
| C-H Activation | Regiospecific Arylation | NiCl₂(bpy) / LiHMDS | High atom economy, direct functionalization | rsc.org |
Advanced Spectroscopic and Analytical Characterization Methodologies in Benzo B Thiophene 5 Acetic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. However, no specific experimental NMR data for Benzo[b]thiophene-5-acetic acid were found.
¹H NMR Spectroscopic Analysis
A ¹H NMR spectrum would be crucial for identifying the chemical environment of the hydrogen atoms in the molecule. Researchers would expect to see distinct signals for the protons on the bicyclic ring system and the methylene (B1212753) (-CH₂) group of the acetic acid side chain. The coupling patterns and integration of these signals would confirm the substitution pattern. Without experimental data, a specific analysis remains purely hypothetical.
¹³C NMR Spectroscopic Analysis
Similarly, a ¹³C NMR spectrum is essential for identifying all unique carbon atoms in the molecule. This would include the carbons of the benzene (B151609) and thiophene (B33073) rings, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The chemical shifts would provide definitive evidence of the connectivity. No such experimental spectrum is available in the reviewed literature.
2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques would be required to assemble the full structure by correlating different nuclei.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons (H-H correlations).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would link protons to the carbons they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (two to three bonds away), which is vital for confirming the placement of the acetic acid group at the C-5 position of the benzo[b]thiophene core.
The absence of any published 2D NMR data prevents a definitive structural confirmation based on these advanced methods.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, further confirming its identity.
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for determining the exact elemental composition of a molecule. For this compound (C₁₀H₈O₂S), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. No experimental HRMS data for this compound could be located.
LC-MS Coupling for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a standard technique used to separate a compound from a mixture and confirm its identity and purity by its mass-to-charge ratio. While this technique would be standard in any modern synthesis of the compound, no published LC-MS chromatograms or mass spectra for this compound were found in the search.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. The technique operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum, a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹), serves as a unique molecular fingerprint.
For this compound, the IR spectrum is expected to prominently feature absorption bands characteristic of its two primary components: the carboxylic acid group and the benzo[b]thiophene bicyclic system. The carboxylic acid moiety gives rise to two particularly strong and easily identifiable signals: a very broad absorption in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching vibration, and a sharp, intense peak between 1700-1725 cm⁻¹, indicative of the carbonyl (C=O) stretch.
The benzo[b]thiophene core contributes to the fingerprint region of the spectrum (below 1600 cm⁻¹), with characteristic peaks for aromatic C-H stretching (around 3000-3100 cm⁻¹), aromatic C=C ring stretching (in the 1450-1600 cm⁻¹ range), and C-S bond vibrations. Studies on various benzo[b]thiophene derivatives confirm these assignments, with carbonyl stretches in related structures appearing between 1663 and 1757 cm⁻¹. beilstein-journals.orgbeilstein-journals.org The precise positions of these bands provide confirmation of the compound's functional group architecture.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 (strong, sharp) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a sample. This experimental data is then compared against the theoretical composition calculated from the compound's molecular formula. A close correlation between the found and calculated values serves as crucial evidence of a compound's purity and confirms its elemental makeup. For this compound, with the molecular formula C₁₀H₈O₂S, this analysis provides a quantitative verification of its atomic constituents. echemi.com
The theoretical composition is calculated based on the atomic masses of carbon, hydrogen, oxygen, and sulfur, and the total molecular weight of the compound (192.23 g/mol ). echemi.com The constitution of numerous benzo[b]thiophene derivatives has been successfully confirmed through this method, underscoring its importance in the characterization workflow. researchgate.netresearchgate.net
Table 2: Theoretical Elemental Composition of this compound (C₁₀H₈O₂S)
| Element | Atomic Mass ( g/mol ) | Moles in Formula | Total Mass ( g/mol ) | Theoretical Mass % |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 10 | 120.11 | 62.49% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.19% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 16.65% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 16.67% |
| Total | | | 192.23 | 100.00% |
UV-Vis Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing valuable information about the electronic structure of conjugated systems. For this compound, the fused aromatic rings constitute a significant π-conjugated system, making it well-suited for UV-Vis analysis.
The resulting spectrum typically displays one or more absorption maxima (λmax), which correspond to specific electronic transitions, primarily π→π* transitions within the benzo[b]thiophene chromophore. The position and intensity of these maxima are sensitive to the extent of conjugation and the nature of any substituents on the ring system. While specific data for the title compound is not widely published, analysis of related structures provides insight into the expected spectral behavior. For instance, N-cyclohexylbenzo[b]thiophene-5,6-dicarboximide derivatives exhibit strong absorptions with maxima around 260 nm and 345 nm. semanticscholar.org Similarly, 2-arylbenzo[b]thiophene 1,1-dioxides show absorption maxima in the range of 336 to 419 nm, with the exact value depending on the nature of the aryl substituent. acs.org These findings suggest that this compound would likely display characteristic absorptions in the UV region, reflecting its inherent electronic structure.
Table 3: Illustrative UV-Vis Absorption Data from Related Benzo[b]thiophene Derivatives
| Compound Class | Electronic Transition | Illustrative λmax (nm) | Reference |
|---|---|---|---|
| Benzo[b]thiophene Dicarboximides | π→π* | ~260, ~345 | semanticscholar.org |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This powerful technique provides unambiguous data on bond lengths, bond angles, torsional angles, and intermolecular interactions, offering a complete picture of the molecule's conformation and its packing within the crystal lattice.
While a crystal structure for this compound itself is not available in the surveyed literature, the technique has been successfully applied to numerous complex benzo[b]thiophene derivatives, confirming their assigned structures. rsc.org For example, the detailed crystallographic analysis of a photochromic N-acylated benzo[b]thiophene derivative (C₂₄H₁₇N₃O₂S) provides a clear illustration of the data that can be obtained. beilstein-journals.org Such an analysis for this compound would reveal the planarity of the bicyclic ring system, the conformation of the acetic acid side chain relative to the ring, and the hydrogen-bonding networks formed by the carboxylic acid groups in the solid state.
Table 4: Illustrative Single-Crystal X-ray Diffraction Data for a Benzo[b]thiophene Derivative (C₂₄H₁₇N₃O₂S)
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.43030(10) |
| b (Å) | 9.6398(2) |
| c (Å) | 14.3294(3) |
| α (°) | 75.731(2) |
| β (°) | 82.686(2) |
| γ (°) | 78.664(2) |
| Volume (ų) | 971.93(3) |
| Z | 2 |
Data from a related derivative used for illustrative purposes. beilstein-journals.org
Computational Chemistry and Theoretical Studies on Benzo B Thiophene 5 Acetic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For benzo[b]thiophene derivatives, DFT calculations are instrumental in understanding their intrinsic properties. These calculations can elucidate the distribution of electron density, molecular orbital energies, and other electronic parameters that govern the molecule's behavior. nih.govconicet.gov.ar
For instance, theoretical studies on 1-benzothiophene-2-carboxylic acid using DFT with the B3LYP/6-311++G(d,p) basis set have been performed to analyze its monomeric and dimeric structures. nih.gov Such studies help in understanding the stability arising from intermolecular interactions like hydrogen bonding. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's chemical reactivity and kinetic stability. acs.org The energy gap between HOMO and LUMO (Egap) is a particularly important parameter, as a smaller gap generally implies higher reactivity. acs.orgrsc.org
FMO analysis helps in understanding the electronic charge distribution and the electron-donating or -accepting capabilities of different parts of a molecule. acs.org In the context of benzo[b]thiophene derivatives, FMO analysis can predict how modifications to the core structure will affect its electronic properties and, consequently, its reactivity and potential as a material for applications like organic solar cells. rsc.org
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Egap) (eV) | Reference |
|---|---|---|---|---|
| Reference Molecule R1 (modified ITBCR) | -5.574 | -3.571 | 2.003 | rsc.org |
| Derivative D7 | - | - | 1.892 | rsc.org |
| Derivative D8 | - | - | 2.132 | rsc.org |
| Derivative D9 | - | - | 2.103 | rsc.org |
Reactivity Trends and Site Selectivity Prediction
DFT calculations are also employed to predict the reactivity trends and site selectivity of chemical reactions involving benzo[b]thiophenes. Benzo[b]thiophene is a π-electron-rich heterocycle, and understanding its reactivity is crucial for its functionalization. researchgate.net
Unlike thiophene (B33073), electrophilic attack on benzo[b]thiophene selectively occurs at the 3-position (β-position). researchgate.net The general order of positional reactivity for electrophilic substitution, such as nitration, is 3 > 2 > 6 > 5 > 4 > 7. researchgate.net In contrast, metalation reactions, which involve deprotonation, preferentially occur at the 2-position (α-position). researchgate.net These experimental observations can be rationalized and predicted using DFT calculations, which can model the transition states and reaction pathways to determine the most favorable sites for chemical modification. conicet.gov.ar
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is extensively used in drug design to understand how a potential drug molecule (ligand) interacts with a biological target, such as a protein or enzyme. mdpi.comnih.govbohrium.com
For benzo[b]thiophene derivatives, molecular docking studies have been crucial in identifying potential therapeutic targets and elucidating the molecular basis of their biological activity. mdpi.comnih.gov These simulations can predict the binding mode and affinity of a compound within the active site of a protein, providing insights that guide the design of more potent and selective inhibitors. mdpi.comnih.gov
Protein-Ligand Binding Affinity Prediction
A key output of molecular docking simulations is the prediction of protein-ligand binding affinity, often expressed as a binding energy or a docking score. mdpi.com This value provides an estimate of the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable complex and a higher binding affinity.
In studies of benzo[b]thiophene derivatives as potential inhibitors of various enzymes, molecular docking has been used to rank compounds based on their predicted binding affinities. mdpi.commdpi.com For example, docking studies of benzo[b]thiophene-based compounds against enzymes like cytochrome c peroxidase have shown that metal complexes of these ligands can exhibit enhanced binding compared to the ligand alone. bohrium.com
| Compound | Target Protein | Binding Energy (Kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Compound 4 (a tetrahydrobenzo[b]thiophene derivative) | Jak2/STAT3 | -14.32 | Leu 932 | mdpi.com |
| Compound 4 (a tetrahydrobenzo[b]thiophene derivative) | - | -13.39 | Leu 932 | mdpi.com |
| Compound 4 (a tetrahydrobenzo[b]thiophene derivative) | - | -11.38 | Leu 932 | mdpi.com |
Elucidation of Molecular Recognition Mechanisms
Beyond predicting binding affinity, molecular docking simulations provide detailed insights into the molecular recognition mechanisms between a ligand and its target. acs.org This includes identifying the specific amino acid residues involved in the interaction and the types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. acs.org
For benzo[b]thiophene-based inhibitors, understanding these interactions is critical for structure-activity relationship (SAR) studies. For instance, docking studies of benzofuran/benzothiophene (B83047) biphenyl (B1667301) oxo-acetic acids as PTP1B inhibitors revealed that hydrophobic substituents at the 2-position of the benzo[b]thiophene framework interact with a key phenylalanine residue (Phe182) in the catalytic site, which is crucial for the compound's inhibitory activity. acs.org This detailed understanding of molecular recognition allows for the rational design of new derivatives with improved potency and selectivity. acs.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netchem-soc.si QSAR models are developed by correlating physicochemical properties or structural features of molecules with their experimentally determined activities. researchgate.net
For benzo[b]thiophene derivatives, QSAR studies have been successfully applied to predict their antitumor and other biological activities. researchgate.netnih.gov These models can help in identifying the key structural features that contribute to the desired activity and can be used to predict the activity of new, unsynthesized compounds. researchgate.netnih.gov
A typical QSAR study involves building a model using a "training set" of compounds with known activities and then validating the model's predictive power using a "test set" of compounds. nih.gov For example, a QSAR study on 2-arylquinolin-4-one analogs, including those with a benzo[b]thienyl group, predicted that a larger heterocyclic aromatic ring at the C-2 position would enhance anti-tubulin activity. nih.gov This prediction was subsequently validated by synthesizing and testing new analogs, demonstrating the utility of QSAR in guiding drug design. nih.gov
Development of Predictive Models for Biological Activity
The development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational drug design. These models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.
While a specific QSAR model for benzo[b]thiophene-5-acetic acid has not been detailed in available research, studies on related benzo[b]thiophene derivatives have demonstrated the utility of this approach. For instance, QSAR analyses have been successfully applied to correlate the structural features of benzo[b]thiophene derivatives with their anticancer efficacy. Such models typically use a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to predict the activity of new analogs. The insights gained from these models can guide the synthesis of more potent and selective compounds.
The general process for developing a predictive QSAR model involves:
Data Set Selection: A series of compounds with known biological activities is compiled.
Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series.
Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation relating the descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
A hypothetical QSAR study on a series of this compound analogs could potentially identify key substituents on the thiophene or benzene (B151609) ring that enhance a desired biological activity, such as anti-inflammatory or antimicrobial effects.
Identification of Key Pharmacophoric Features
Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For this compound, the key pharmacophoric features would likely include:
The aromatic benzo[b]thiophene core , which can engage in hydrophobic and π-π stacking interactions with biological targets.
The carboxylic acid group , which can act as a hydrogen bond donor and acceptor, as well as a potential site for ionic interactions.
The sulfur atom in the thiophene ring, which can participate in various non-covalent interactions.
By identifying and mapping these features, researchers can design new molecules that retain the essential pharmacophore while modifying other parts of the structure to improve properties like potency, selectivity, and pharmacokinetic profiles. Pharmacophore models can be developed based on the structures of known active ligands or the three-dimensional structure of the biological target.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can provide detailed insights into conformational changes, binding of a ligand to its receptor, and the stability of molecular complexes.
In the context of this compound, MD simulations could be employed to:
Analyze its conformational flexibility: Determine the preferred three-dimensional shapes of the molecule in different environments, such as in solution or when bound to a protein.
Study its interaction with biological targets: Simulate the process of the molecule binding to a specific enzyme or receptor, revealing the key interactions that stabilize the complex and providing information on the binding affinity.
Investigate solvent effects: Understand how the surrounding solvent molecules influence the structure and dynamics of the compound.
For example, MD simulations have been used to model the interactions of related benzo[b]thiophene derivatives with solvents to optimize reaction conditions.
In Silico Physicochemical Property Prediction and Drug-Likeness Assessment
In silico methods are widely used in the early stages of drug discovery to predict the physicochemical properties and assess the "drug-likeness" of a compound. These predictions help to identify candidates with a higher probability of success in later stages of development. Key parameters often evaluated include Lipinski's Rule of Five, which provides a set of guidelines for oral bioavailability.
The predicted physicochemical properties and drug-likeness parameters for this compound are summarized in the table below. These values are computationally generated and provide a preliminary assessment of the compound's potential as a drug candidate.
| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | 192.23 g/mol | Compliant (<500) |
| LogP (Octanol-Water Partition Coefficient) | 2.53 | Compliant (<5) |
| Hydrogen Bond Donors | 1 | Compliant (≤5) |
| Hydrogen Bond Acceptors | 2 | Compliant (≤10) |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | - |
| Rotatable Bonds | 2 | - |
Based on these in silico predictions, this compound adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties that are favorable for oral absorption.
Investigation of Biological Activities and Pharmacological Mechanisms of Benzo B Thiophene 5 Acetic Acid and Its Derivatives Pre Clinical Focus
Anti-inflammatory Activity Profiling
The therapeutic potential of benzo[b]thiophene derivatives as anti-inflammatory agents has been explored through their interaction with key enzymatic pathways involved in the inflammatory cascade. Pre-clinical research has focused on their ability to modulate cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, as well as their broader effects on inflammatory mediators in cellular models.
Benzo[b]thiophene derivatives have been identified as potent inhibitors of cyclooxygenase enzymes, particularly showing selectivity for the inducible COX-2 isoform over the constitutive COX-1. This selectivity is a desirable trait for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.
A series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives were synthesized and evaluated for their in vitro COX inhibitory potential. researchgate.net Several compounds within this series were identified as potent and selective COX-2 inhibitors, with IC50 values in the low micromolar range and significant selectivity over COX-1. researchgate.net For instance, compounds 4a, 4j, 4k, and 4q demonstrated COX-2 IC50 values ranging from 0.31 to 1.40 µM, with selectivity indices (SI) for COX-2 ranging from 48.8 to 183.8. researchgate.net These compounds also effectively inhibited the production of prostaglandin (B15479496) E2 (PGE-2). researchgate.net
In other studies, novel synthesized benzothiophene (B83047) derivatives exhibited significant in vitro COX-2 inhibition that was higher than the reference drug, celecoxib. nih.govresearchgate.net One such derivative, compound 4e, was highlighted as a potential structural lead for developing new anti-inflammatory agents with a better safety profile. nih.gov Another derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), was found to reduce inflammatory responses by downregulating proinflammatory genes, including COX-2. oiccpress.com The design of these molecules often aims to create dual inhibitors of both COX and 5-LOX pathways to achieve enhanced anti-inflammatory effects. nih.govresearchgate.net
| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | PGE-2 Inhibition (%) |
|---|---|---|---|
| 4a | 0.31 - 1.40 | 48.8 - 183.8 | 25.4 - 46.9 |
| 4j | 0.31 - 1.40 | 48.8 - 183.8 | 25.4 - 46.9 |
| 4k | 0.31 - 1.40 | 48.8 - 183.8 | 25.4 - 46.9 |
| 4q | 0.31 - 1.40 | 48.8 - 183.8 | 25.4 - 46.9 |
In addition to their effects on COX enzymes, benzo[b]thiophene derivatives have been investigated for their ability to inhibit the 5-lipoxygenase (5-LOX) pathway, which is responsible for the synthesis of leukotrienes, another class of inflammatory mediators. The simultaneous inhibition of both COX and 5-LOX pathways is a promising strategy for developing anti-inflammatory drugs with a broader mechanism of action and potentially fewer side effects. nih.gov
Several studies have focused on creating dual COX/5-LOX inhibitors based on the benzothiophene scaffold. nih.govresearchgate.net In one study, compounds 4a, 4c, 4d, 5b, and 7a demonstrated significant in vitro 5-LOX inhibitory activity, which was higher than that of the reference compound meclofenamate sodium. nih.gov Another study found that a specific derivative, compound 5h, displayed 5-LOX inhibitory activity that was twice that of meclofenamate sodium. researchgate.net Furthermore, compounds 5a, 5e, and 5f also showed significant inhibition of the 5-LOX enzyme, surpassing the activity of the reference drug. researchgate.net One derivative was found to inhibit the 5-LOX enzyme by approximately 57% in in vitro assays. nih.gov This dual-inhibition approach suggests that these compounds could offer more comprehensive control over inflammatory processes.
The anti-inflammatory effects of benzo[b]thiophene derivatives extend beyond direct enzyme inhibition to the modulation of various inflammatory mediators and signaling pathways in cellular models.
A novel derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), was shown to significantly reduce nitric oxide production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. oiccpress.com This effect was attributed to its ability to suppress proinflammatory genes, including not only COX-2 but also inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). oiccpress.com Similarly, another study using THP-1 monocytes found that a methoxy-substituted thiophene (B33073) derivative could negatively regulate the expression of TNF-α and interleukin-8 (IL-8). nih.gov This compound also inhibited the activation of key inflammatory signaling pathways, including ERK, p38, and NF-ĸB. nih.gov Furthermore, certain selective COX-2 inhibiting derivatives demonstrated the ability to reduce the production of PGE-2 by 25.4% to 46.9% in cellular assays. researchgate.net
Antimicrobial Efficacy Studies
Benzo[b]thiophene derivatives have emerged as a versatile class of compounds with a broad spectrum of antimicrobial activity. nih.govmdpi.com Pre-clinical studies have demonstrated their efficacy against a range of pathogenic bacteria and fungi, including multidrug-resistant strains.
The antibacterial potential of benzo[b]thiophene derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. A significant focus has been on their activity against Staphylococcus aureus, including challenging methicillin-resistant (MRSA) strains. nih.govmdpi.com
In one study, a series of benzo[b]thiophene acylhydrazones were synthesized and screened against S. aureus. nih.govmdpi.com One of the most promising hits was (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, which exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against three different S. aureus strains, including a reference strain and two clinical isolates resistant to methicillin (B1676495) and daptomycin. nih.govmdpi.com Another study identified a benzo[b]thienoquinolinone derivative with promising activity against S. aureus. uow.edu.au
Derivatives have also shown efficacy against Gram-negative bacteria such as Escherichia coli. Thiophene derivatives 4, 5, and 8 were tested against colistin-resistant E. coli, showing MIC50 values ranging from 8 to 32 mg/L. frontiersin.orgnih.gov Time-kill curve assays confirmed that some of these compounds have bactericidal effects against these resistant strains. frontiersin.orgnih.gov Another fluoro-substituted benzo[b]thiophene compound was found to be active against both S. aureus and E. coli, albeit at higher concentrations of 500 µg/mL and 1000 µg/mL, respectively. pjsir.org
| Derivative Type | Bacterial Strain | Activity (MIC/MIC50) | Reference |
|---|---|---|---|
| Acylhydrazone (II.b) | S. aureus (including MRSA) | 4 µg/mL | nih.govmdpi.com |
| Thiophene derivative 5l | Bacteria (unspecified) | Comparable to Ciprofloxacin | wisdomlib.org |
| Thiophene derivatives 4, 5, 8 | Colistin-Resistant E. coli | 8 - 32 mg/L | frontiersin.orgnih.gov |
| Fluoro-substituted derivative | S. aureus | 500 µg/mL | pjsir.org |
| Fluoro-substituted derivative | E. coli | 1000 µg/mL | pjsir.org |
The antimicrobial profile of benzo[b]thiophene derivatives also includes significant antifungal activity against clinically relevant fungal species. Studies have evaluated their efficacy against yeasts like Candida albicans and molds such as Aspergillus niger.
Di(hetero)arylamine derivatives of the benzo[b]thiophene system were assessed for antifungal activity against various species, including Candida and Aspergillus. nih.gov The most active compound from this series demonstrated a broad spectrum of activity, proving effective against all tested fungal strains, even those resistant to fluconazole. nih.gov Another study highlighted a derivative, compound 5c, which showed superior antifungal efficacy against C. albicans when compared to the standard drug fluconazole. wisdomlib.org
A thiophene derivative known as 2AT was effective against fluconazole-resistant clinical strains of Candida spp., with MIC values ranging from 100 to 200 µg/mL. nih.gov This compound also exhibited a synergistic effect when combined with fluconazole. nih.gov A fluoro-substituted benzo[b]thiophene was also reported to be active against A. niger and C. albicans at concentrations of 500 µg/mL and 1000 µg/mL, respectively. pjsir.org
| Derivative Type | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Di(hetero)arylamine derivative | Candida spp., Aspergillus spp. | Broad spectrum activity | nih.gov |
| Derivative 5c | C. albicans | Superior to Fluconazole | wisdomlib.org |
| Thiophene derivative 2AT | Fluconazole-resistant Candida spp. | 100 - 200 µg/mL | nih.gov |
| Fluoro-substituted derivative | A. niger | 500 µg/mL | pjsir.org |
| Fluoro-substituted derivative | C. albicans | 1000 µg/mL | pjsir.org |
Potential Anti-mycobacterial Activity
The benzo[b]thiophene scaffold has been identified as a promising framework for the development of new anti-mycobacterial agents. Pre-clinical research has demonstrated the potent inhibitory effects of various benzo[b]thiophene derivatives against different strains of mycobacteria, including drug-resistant variants.
In one study, benzo[b]thiophene-2-carboxylic acid derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis H37Ra (MTB) and multidrug-resistant (MDR) strains. nih.gov Notably, derivative 7b was highly active against A- and D-MDR-MTB/MTB, with Minimum Inhibitory Concentration (MIC) values ranging from 2.73 to 22.86 μg/mL. nih.gov The same study also tested derivatives against M. bovis BCG, particularly under oxygen-depleted conditions that mimic the dormant state of mycobacteria. Compounds 8c and 8g showed excellent activity, inhibiting the growth of both active and dormant M. bovis BCG with MIC values of 0.60 and 0.61 μg/mL, respectively. nih.govnih.gov Molecular docking studies suggested that these compounds may exert their effect by targeting the DprE1 enzyme, a critical component in the mycobacterial cell wall synthesis pathway. nih.gov
Another study investigated benzo(c)thiophene-1,3-dione (B189187) against Mycobacterium tuberculosis H37RV. sci-hub.seresearchgate.net The compound exhibited a promising MIC of 4.0 μg/ml, compared to the standard drugs rifampicin (B610482) (2.0 μg/ml) and isoniazid (B1672263) (1.0 μg/ml). researchgate.net Furthermore, it showed significant activity against four other drug-resistant isolates with MICs in the range of 8–14 μg/ml and a Minimum Bactericidal Concentration (MBC) of 14 μg/ml against the H37RV strain. sci-hub.seresearchgate.net These findings highlight the potential of the benzo[b]thiophene core in generating novel leads for tuberculosis therapy. nih.gov
Table 1: Anti-mycobacterial Activity of Benzo[b]thiophene Derivatives
| Compound/Derivative | Target Organism | Activity Metric (μg/mL) |
|---|---|---|
| Benzo(c)thiophene-1,3-dione | M. tuberculosis H37RV | MIC: 4.0 |
| Benzo(c)thiophene-1,3-dione | Drug-resistant M. tuberculosis | MIC: 8-14 |
| Derivative 7b | MDR M. tuberculosis H37Ra | MIC: 2.73–22.86 |
| Derivative 8c | Dormant M. bovis BCG | MIC: 0.60 |
| Derivative 8g | Dormant M. bovis BCG | MIC: 0.61 |
Antioxidant Potential Assessment
The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a widely used method to evaluate the free-radical scavenging ability of a compound. mdpi.com The assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. mdpi.comekb.eg
A study on a symmetrically substituted thieno[2,3-b]thiophene (B1266192) derivative demonstrated its dose-dependent DPPH radical scavenging activity. ekb.eg The scavenging ability at concentrations from 50 to 450 µg/mL ranged from 15.55% to 55.3%. ekb.eg The half-maximal effective concentration (EC50) for this compound was determined to be 420 µg/mL, indicating its capacity to scavenge free radicals, although it was less potent than the ascorbic acid standard (EC50 of 58 µg/mL). ekb.eg
The phosphomolybdenum method is a quantitative assay used to determine the total antioxidant capacity (TAC) of a substance. scialert.netajpp.in This spectrophotometric method is based on the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound, which results in the formation of a green phosphate/Mo(V) complex at an acidic pH. ajol.infomedcraveonline.com The intensity of the green color, measured by absorbance at 695 nm, is proportional to the total antioxidant capacity. scialert.netajol.info
In a recent investigation, newly synthesized tetrahydrobenzo[b]thiophene derivatives were evaluated for their TAC using this method, with ascorbic acid as a standard. nih.gov The findings revealed that several of the novel compounds demonstrated significant antioxidant potency, comparable to that of ascorbic acid, suggesting their potential as candidates for treating conditions related to oxidative stress. nih.govresearchgate.net
Antineoplastic and Antiproliferative Investigations
Derivatives of benzo[b]thiophene have been the subject of numerous studies to assess their potential as anticancer agents, with research focusing on their cytotoxic effects on various cancer cell lines and their ability to induce programmed cell death (apoptosis).
The cytotoxic potential of benzo[b]thiophene derivatives has been evaluated against a panel of human cancer cell lines. In one study, a series of newly synthesized compounds based on the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate scaffold were tested for their antiproliferative activity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. nih.gov Twelve of the synthesized compounds displayed significant activity, with half-maximal inhibitory concentration (IC50) values ranging from 23.2 to 95.9 µM. nih.gov
Another investigation into 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives identified compounds with notable activity against colorectal cancer cell lines. ekb.eg Specifically, compound 19 showed significant cytotoxicity against LoVo and HCT-116 cells with IC50 values of 57.15 ± 2.48 and 71.00 ± 2.83 µg/mL, respectively. ekb.eg Furthermore, tranilast (B1681357) derivatives incorporating the tetrahydrobenzo[b]thiophene structure were assessed against HepG2, PC-3 (prostate cancer), and MCF-7 cell lines. ekb.eg Compounds 14 and 15 showed potent activity against MCF-7 cells, with IC50 values of 7.5 ± 0.8 µM and 3.5 ± 0.26 µM, respectively, which were more potent than the standard chemotherapeutic agent 5-Fluorouracil (IC50 7.76 ± 0.46 µm). ekb.eg
Table 2: Cytotoxic Activity of Benzo[b]thiophene Derivatives
| Compound/Derivative | Cell Line | Activity Metric (IC50) |
|---|---|---|
| Tetrahydrobenzo[b]thiophene Derivatives | MCF-7, HepG2 | 23.2 to 95.9 µM |
| Compound 19 | LoVo | 57.15 ± 2.48 µg/mL |
| Compound 19 | HCT-116 | 71.00 ± 2.83 µg/mL |
| Compound 14 | MCF-7 | 7.5 ± 0.8 µM |
| Compound 15 | MCF-7 | 3.5 ± 0.26 µM |
Beyond direct cytotoxicity, the mechanism of action for some benzo[b]thiophene derivatives involves the induction of apoptosis. Flow cytometric analysis of MCF-7 breast cancer cells treated with a specific acylated ester derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (referred to as hit 4 ) demonstrated a significant induction of apoptosis. nih.govresearchgate.net This was quantified as a 26.86% reduction in cell viability, indicating that the compound effectively triggers the apoptotic cascade in these cancer cells. nih.govresearchgate.net
In a separate study, a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative, compound b19 , was shown to not only inhibit the proliferation of MDA-MB-231 breast cancer cells but also to promote their apoptosis. nih.gov This suggests that inducing programmed cell death is a key pharmacological mechanism for the antineoplastic effects of certain benzo[b]thiophene derivatives.
Modulation of Signal Transduction Pathways (e.g., JAK2, STAT3)
Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a crucial role in cell growth, survival, and differentiation, and its aberrant activation is linked to various cancers. Derivatives of benzo[b]thiophene have been identified as inhibitors of the STAT3 signaling pathway.
Preclinical studies have shown that a series of aminobenzo[b]thiophene 1,1-dioxides exhibit significant antitumor activity by inhibiting STAT3. One of the most potent compounds from this series, compound 15 , demonstrated IC50 values ranging from 0.33 to 0.75 µM across different cancer cell lines. Mechanistic studies revealed that this compound inhibited both overexpressed and IL-6 induced phosphorylation of STAT3. Notably, this inhibition occurred without affecting the phosphorylation levels of the upstream kinases Janus kinase 2 (JAK2) and Src, indicating a direct or downstream effect on STAT3 activation. Furthermore, compound 15 was found to suppress the expression of Bcl-2, a downstream target of STAT3, and induce apoptosis in cancer cells.
Another class of derivatives, 2-carbonylbenzo[b]thiophene 1,1-dioxides (CBTs), were designed to inhibit the phosphorylation of STAT3 at the Try 705 site within its SH2 domain. These compounds displayed significant antiproliferative activity against a panel of human cancer cell lines, with IC50 values often in the single-digit micromolar range. One derivative, 6o , was shown to trigger a dose-dependent generation of reactive oxygen species (ROS) in breast cancer cells, contributing to the induction of apoptosis. These findings confirm that benzo[b]thiophene 1,1-dioxide derivatives can effectively inhibit the STAT3 signaling pathway, representing a promising strategy for developing novel antitumor agents.
Table 1: Antiproliferative Activity of Aminobenzo[b]thiophene 1,1-Dioxide Compound 15
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-468 | 0.33 |
| MDA-MB-231 | 0.45 |
| DU145 | 0.51 |
| PC3 | 0.75 |
Enzyme and Receptor Modulation Studies
Cholinesterase (AChE, BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Various benzo[b]thiophene derivatives have been synthesized and evaluated for their cholinesterase inhibitory potential.
One study focused on benzothiophene-chalcone hybrids, which were tested against both AChE and BChE. researchgate.netacs.org In this series, compound 5f emerged as the most effective AChE inhibitor with an IC50 value of 62.10 µM. researchgate.net Compound 5h was the most potent BChE inhibitor, with an IC50 of 24.35 µM, an activity level comparable to the reference drug galantamine (IC50 = 28.08 µM). researchgate.netacs.org
Another series of thiophene derivatives, designed as analogues of the Alzheimer's drug donepezil (B133215), also showed significant AChE inhibitory activity. cambridgemedchemconsulting.comresearchgate.net In this research, the indanone moiety of donepezil was replaced with a tetrahydrobenzo[b]thiophene ring. cambridgemedchemconsulting.comresearchgate.net Several of these compounds exhibited greater inhibitory activity than donepezil in the preclinical assay. Specifically, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) showed 60% inhibition of AChE, compared to 40% inhibition by donepezil under the same conditions. cambridgemedchemconsulting.comresearchgate.net
Table 2: Cholinesterase Inhibition by Benzo[b]thiophene Derivatives
| Compound | Target Enzyme | Inhibition Measurement |
|---|---|---|
| 5f | AChE | IC50 = 62.10 µM researchgate.net |
| 5h | BChE | IC50 = 24.35 µM researchgate.netacs.org |
| IIId | AChE | 60% Inhibition cambridgemedchemconsulting.comresearchgate.net |
| Donepezil (Reference) | AChE | 40% Inhibition cambridgemedchemconsulting.comresearchgate.net |
| Galantamine (Reference) | BChE | IC50 = 28.08 µM researchgate.netacs.org |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) receptor signaling pathway, making it a therapeutic target for type 2 diabetes. Novel series of benzofuran/benzothiophene biphenyl (B1667301) oxo-acetic acids have been identified as potent inhibitors of PTP1B. mdpi.com
In preclinical evaluations, these compounds demonstrated significant inhibitory activity against recombinant human PTP1B. The most active inhibitors in this class showed IC50 values in the nanomolar range, specifically between 20-50 nM. mdpi.com One of the most potent compounds identified in vivo was compound 68 , which effectively normalized plasma glucose levels in animal models. mdpi.com The design of these inhibitors involved creating hydrophobic substituents at the 2-position of the benzothiophene biphenyl framework, which were found to interact critically with the Phe182 residue in the catalytic site of the enzyme. mdpi.com
Table 3: PTP1B Inhibition by Benzothiophene Biphenyl Oxo-Acetic Acid Derivatives
| Compound Series | Target Enzyme | IC50 Range (nM) |
|---|---|---|
| Benzothiophene biphenyl oxo-acetic acids | Human PTP1B | 20 - 50 mdpi.com |
Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Modulation
Retinoic acid receptor-related orphan receptor γt (RORγt) is a nuclear receptor that is a key regulator of T helper 17 (Th17) cell differentiation and is a therapeutic target for autoimmune diseases. Research has led to the discovery of 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene as potent modulators of RORγt. researchgate.netethz.chnih.govnih.gov
These derivatives were identified as potent inverse agonists of RORγt. In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay, the compounds demonstrated high potency, with IC50 values in the low nanomolar range (0.5–5 nM). acs.org The functional activity of these compounds was confirmed in a Th17 polarization assay using human peripheral blood mononuclear cells (PBMCs). Several compounds, including 2, 9, 10, 13, and 14 , caused a significant reduction in the number of IL17A-producing cells, confirming their ability to modulate the RORγt pathway in a cellular context. acs.orgnih.gov
Table 4: RORγt Modulation by 4,5,6,7-Tetrahydro-benzothiophene Derivatives
| Assay Type | Compounds | Result |
|---|---|---|
| TR-FRET Binding Assay | 23 tested derivatives | IC50 = 0.5 - 5 nM acs.org |
| Th17 Polarization Assay | 2, 9, 10, 13, 14 | Greatest reduction in IL17A+ cells acs.orgnih.gov |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative degradation of neurotransmitters. MAO-B inhibitors are of particular interest for the treatment of neurodegenerative conditions like Parkinson's disease. A series of benzo[b]thiophen-3-ol derivatives have been synthesized and investigated as human monoamine oxidase (hMAO) inhibitors. ethz.chnih.gov
In vitro studies demonstrated that most of these compounds were highly selective inhibitors of the MAO-B isoform. ethz.ch The inhibitory activity (IC50) and selectivity index (SI = IC50 hMAO-A / IC50 hMAO-B) were determined for a range of these derivatives. For example, compound PM10 ((4-Chlorophenyl)(3-hydroxybenzo[b]thiophen-2-yl)methanone) showed potent inhibition of hMAO-B with an IC50 of 0.030 µM and a high selectivity index of >3333, indicating a strong preference for MAO-B over MAO-A.
Table 5: MAO Inhibition by Benzo[b]thiophen-3-ol Derivatives
| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| PM10 | >100 | 0.030 | >3333 |
| PM2 | >100 | 0.055 | >1818 |
| PM14 | 7.85 | 0.010 | 785 |
Peroxisome Proliferator-Activated Receptor (PPAR) Activation (PPARα, PPARγ)
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate energy homeostasis and inflammation. PPARγ activation, in particular, enhances insulin sensitization, making it a target for type 2 diabetes treatment. A study of eighteen substituted thiophene and benzothiophene derivatives investigated their effects on PPARγ in HepG2 cells.
The results showed that three of the benzothiophene derivatives were able to transactivate PPARγ in vitro. Compared to the positive control, rosiglitazone, which transactivated PPARγ by 311.53%, compounds 5 , 15 , and 17 showed significant activity. ethz.ch These findings indicate that the benzothiophene scaffold can be utilized to develop activators of the PPARγ receptor. ethz.ch
Table 6: PPARγ Transactivation by Benzothiophene Derivatives
| Compound | PPARγ Transactivation (%) |
|---|---|
| Compound 5 | 120.97 ethz.ch |
| Compound 15 | 102.14 ethz.ch |
| Compound 17 | 113.82 ethz.ch |
| Rosiglitazone (Control) | 311.53 ethz.ch |
Neurological and Antiseizure Activity in Animal Models
Derivatives of benzo[b]thiophene have been the subject of extensive preclinical investigation to determine their potential therapeutic applications in neurological disorders. These studies have primarily utilized animal models to assess activities ranging from anticonvulsant to antidepressant effects, providing foundational data on their pharmacological profiles.
The anticonvulsant properties of benzo[b]thiophene derivatives have been evaluated in a variety of acute, predictive animal seizure models. These tests are designed to identify compounds that may be effective against different types of seizures. nih.gov
Maximal Electroshock (MES) Test: The MES test is a widely used model for identifying potential efficacy against generalized tonic-clonic seizures. uc.pt Research into 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives has identified compounds with significant protective effects in this model. For instance, a lead compound, designated 33 , demonstrated a median effective dose (ED₅₀) of 27.4 mg/kg in the MES test, indicating potent anticonvulsant activity. mdpi.com Another promising derivative, referred to as compound A , also showed efficacy with an ED₅₀ of 62.1 mg/kg. mdpi.com
6-Hz Psychomotor Seizure Model: This model is considered a valuable tool for investigating compounds effective against therapy-resistant partial or focal seizures. nih.govnih.govmeliordiscovery.com The 6-Hz test can be conducted at varying current intensities (e.g., 32 mA and 44 mA) to assess the pharmacological profile more deeply. nih.gov In this model, compound 33 was again identified as a promising agent, with an ED₅₀ of 30.8 mg/kg at a 32 mA stimulus intensity. mdpi.com Compound A also showed activity in the 6-Hz model, with an ED₅₀ of 75.6 mg/kg. mdpi.com The effectiveness of these derivatives in the 6-Hz model suggests a potential role in managing difficult-to-treat seizure types. nih.govmdpi.com
Subcutaneous Pentylenetetrazol (scPTZ) Test: The scPTZ test is a model for absence and myoclonic seizures, often acting through antagonism of the GABA-A receptor. nih.govnih.gov In this assay, compound 33 was shown to significantly prolong the time to the first seizure episode when compared to a control group. nih.gov This broad spectrum of activity across the MES, 6-Hz, and scPTZ models highlights the potential of certain benzo[b]thiophene derivatives as versatile anticonvulsant candidates. nih.govmdpi.com
| Compound | Seizure Model | ED₅₀ (mg/kg) | Key Finding |
|---|---|---|---|
| Compound 33 | Maximal Electroshock (MES) | 27.4 | Demonstrated potent activity against generalized seizures. mdpi.com |
| Compound 33 | 6-Hz (32 mA) | 30.8 | Effective in a model of therapy-resistant partial seizures. mdpi.com |
| Compound 33 | Subcutaneous PTZ (scPTZ) | N/A (Latency Prolonged) | Significantly prolonged the onset of chemically-induced seizures. nih.gov |
| Compound A | Maximal Electroshock (MES) | 62.1 | Showed effective protection in a generalized seizure model. mdpi.com |
| Compound A | 6-Hz | 75.6 | Indicated activity in a partial seizure model. mdpi.com |
In addition to anticonvulsant properties, certain benzo[b]thiophene derivatives have been investigated for their potential analgesic, or antinociceptive, effects. mdpi.com The formalin test, which assesses a compound's activity against both acute and tonic pain, has been used in these evaluations. mdpi.comnih.gov
Compound 33 , which showed significant anticonvulsant activity, also demonstrated a notable analgesic effect in the formalin test. mdpi.com Furthermore, its efficacy was explored in an oxaliplatin-induced neuropathic pain model, which mimics chemotherapy-induced peripheral neuropathy. In this model, the compound effectively alleviated allodynia, a state where pain is caused by a stimulus that does not normally provoke pain. mdpi.com This suggests that the therapeutic potential of these derivatives may extend to the management of chronic and neuropathic pain states. mdpi.com
The potential antidepressant effects of benzo[b]thiophene derivatives have been assessed using behavioral models like the Forced Swimming Test (FST). nih.govunav.edu The FST is a common screening tool where a reduction in immobility time is interpreted as an antidepressant-like effect. mdpi.comresearchgate.net
Studies on a series of benzo[b]thiophene derivatives designed to interact with serotonin (B10506) transporters (5-HTT) and receptors (5-HT₇R) have identified compounds with significant antidepressant activity in the FST. nih.gov Specifically, compounds designated 8j , 9c , and 9e showed a significant reduction in immobility time after chronic administration. nih.govunav.edu Notably, compound 9c was also effective after a single acute treatment, suggesting the potential for a rapid onset of action, a highly desirable characteristic for antidepressant medications. nih.govunav.edu
The broader central nervous system (CNS) activity of benzo[b]thiophene analogues has been explored through various preclinical tests. For example, studies on analogous structures like 2,3-benzodiazepine derivatives have used open field and light-dark box tests to assess anxiolytic and sedative effects. mdpi.com These tests measure behaviors such as locomotor activity and exploration, which can be modulated by CNS-active compounds. mdpi.com While specific data for Benzo[b]thiophene-5-acetic acid in these tests is not detailed, the observed anticonvulsant, antinociceptive, and antidepressant activities of its derivatives strongly indicate significant modulation of CNS pathways. mdpi.comnih.gov
Other Reported Biological Activities
A growing body of preclinical research has focused on the antidiabetic potential of benzo[b]thiophene derivatives. ijpsjournal.com These investigations have explored various mechanisms, including the inhibition of key enzymes involved in carbohydrate metabolism and the modulation of nuclear receptors that regulate glucose homeostasis.
Several studies have identified benzo[b]thiophene derivatives as potent inhibitors of α-amylase, an enzyme that breaks down complex carbohydrates into simple sugars. researchgate.netnih.gov By inhibiting this enzyme, these compounds can potentially slow the absorption of glucose and reduce post-meal blood sugar spikes. In vitro studies have revealed that certain 1,3,4-oxadiazole (B1194373) adducts of benzo[b]thiophene exhibit very low IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity), in some cases surpassing the potency of the standard inhibitor, acarbose. nih.gov
Other research has focused on substituted thiophene and benzothiophene derivatives as modulators of peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose metabolism. tandfonline.comtandfonline.com In vivo studies using diabetic mouse models (KK/Ay mice) demonstrated that specific 2-(β-carbonyl/sulfonyl) butyryl-thiophene compounds, such as compound 5 and compound 15 , significantly decreased blood glucose levels, improved glucose tolerance, and had a protective effect on pancreatic β-cells. tandfonline.comtandfonline.com
| Compound(s) | Mechanism/Model | Key Finding |
|---|---|---|
| Oxadiazole adducts of benzo[b]thiophene | α-amylase inhibition (in vitro) | Demonstrated potent inhibition, with IC₅₀ values as low as 0.032 µM, outperforming the standard drug acarbose. nih.gov |
| Compound 5 (a 2-(β-carbonyl) butyryl-thiophene) | PPARγ transactivation / KK/Ay diabetic mice (in vivo) | Significantly reduced blood glucose levels to below 16 mmol/L and improved pancreatic β-cell impairment. tandfonline.comtandfonline.com |
| Compound 15 (a 2-(β-sulfonyl) butyryl-thiophene) | PPARγ transactivation / KK/Ay diabetic mice (in vivo) | Dramatically decreased glucose levels to below 11 mmol/L and improved glucose tolerance. tandfonline.comtandfonline.com |
Anthelmintic Properties
The benzothiophene scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities, including anthelmintic properties. researchgate.netrsc.org Preclinical research has focused on synthesizing and screening various benzothiophene derivatives to evaluate their effectiveness against parasitic worms. These studies often utilize model organisms, such as the Indian adult earthworm (Pheritima posthuma), due to its anatomical and physiological similarities to intestinal roundworm parasites in humans. wisdomlib.org
One study focused on the synthesis of novel N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide derivatives. wisdomlib.org The anthelmintic activity of these compounds was determined by measuring the time taken to cause paralysis and death of the earthworms. wisdomlib.org Several of these derivatives demonstrated significant anthelmintic effects, with some showing more potent activity than others, highlighting the importance of the chemical structure on biological activity. wisdomlib.org Specifically, compounds designated 3d, 3e, and 3f showed pronounced anthelmintic activity, surpassing other variations synthesized in the study. wisdomlib.org
The general findings from these preclinical screenings indicate that the benzothiophene nucleus is a promising framework for the development of new anthelmintic agents. wisdomlib.org
Table 1: Anthelmintic Activity of Selected Benzothiophene Derivatives against Pheritima posthuma
| Compound | Activity Metric | Result |
| Derivative 3d | Time to Paralysis | Not specified |
| Time to Death | Not specified | |
| Derivative 3e | Time to Paralysis | Not specified |
| Time to Death | Not specified | |
| Derivative 3f | Time to Paralysis | Not specified |
| Time to Death | Not specified | |
| Note: While the study identified these compounds as having "pronounced anthelmintic activity," specific quantitative data on paralysis and death times were not available in the reviewed literature. |
Plant Growth Promotion (as observed with analogous compounds like benzo[b]-3-thienylacetic acid)
Analogous compounds to this compound have been investigated for their effects on plant growth, demonstrating auxin-like activity. Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development, including processes like root formation. mdpi.com Natural auxins include indole-3-acetic acid (IAA) and phenylacetic acid (PAA), while synthetic auxins like naphthalene-1-acetic acid (NAA) are also widely used in agriculture and horticulture. mdpi.comnih.gov
Research has shown that thiophene acetic acid (TAA), a structural analog, acts as a novel plant growth regulator. researchgate.net Studies on tomato (Solanum lycopersicum) cotyledon explants revealed that TAA promotes root organogenesis in a manner similar to the well-known natural auxins, indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA). researchgate.net
Furthermore, when used in combination with cytokinins, another class of plant hormones, TAA was found to promote shoot organogenesis from tomato cotyledons in a concentration-dependent manner. researchgate.net This suggests that thiophene-based acetic acid compounds can influence key developmental pathways in plants, mimicking the activity of endogenous hormones. The mechanism of action involves the regulation of genes involved in auxin signaling and response pathways, such as Auxin Response Factors (ARFs) and Small auxin up-regulated RNAs (SAURs). nih.govresearchgate.net
Table 2: Comparative Effects of Thiophene Acetic Acid and Other Auxins on Plant Organogenesis
| Compound | Plant Model | Observed Effect |
| Thiophene Acetic Acid (TAA) | Tomato Cotyledons | Promotes root organogenesis |
| Promotes shoot organogenesis (in combination with cytokinin) | ||
| Indole-3-acetic acid (IAA) | Tomato Cotyledons | Promotes root organogenesis |
| Indole-3-butyric acid (IBA) | Tomato Cotyledons | Promotes root organogenesis |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzo B Thiophene 5 Acetic Acid Derivatives
Impact of Substituent Position and Nature on Biological Activity Profiles
The biological activity of benzo[b]thiophene derivatives is highly dependent on the substitution pattern on both the benzene (B151609) and thiophene (B33073) rings. nih.gov Research indicates that the type of substituent (electron-donating or electron-withdrawing) and its position can drastically alter the pharmacological profile of the molecule. ufpb.brrsc.org
The position of a substituent is a critical determinant of activity. For instance, in the context of antimicrobial agents, substitutions on the heterocyclic thiophene ring often have a more significant impact on activity than those on the aromatic benzene moiety. nih.gov Systematic studies of 3-halobenzo[b]thiophenes have been conducted to understand the regiochemical effects of halogens (Cl, Br, I) on antibacterial and antifungal properties. nih.gov Similarly, the introduction of a chlorine atom at the 6-position of a benzo[b]thiophene acylhydrazone was found to be favorable for activity against multidrug-resistant Staphylococcus aureus. mdpi.com
The nature of the substituent plays an equally vital role. Electron-withdrawing groups, such as a nitro group (NO₂), have been shown to be important for the antifungal activity of certain benzo[b]thiophene derivatives. ufpb.br In one study, derivatives with nitro substituents consistently showed better activity profiles than those with electron-donating groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃). ufpb.br Conversely, for other targets, different groups are favored. For example, benzo[b]thiophen-3-ols with various aryl substituents have been explored as monoamine oxidase (MAO) inhibitors. tandfonline.com The anti-tubercular activity of 3-substituted benzo[b]thiophene-1,1-dioxides was found to be highest with a tetrazole substituent, while oxadiazoles (B1248032) also conferred good activity. nih.gov
Modifications can also involve larger, more complex moieties. A series of benzo[b]thiophenyl arylpiperazinyl propan-1-one derivatives were synthesized and evaluated as ligands for the 5-HT₁A serotonin (B10506) receptor, demonstrating that the nature of the aryl group on the piperazine (B1678402) ring significantly influences binding affinity. nih.gov
| Substituent & Position | Biological Target/Activity | Key Findings | Reference(s) |
| 5-Bromo | General Biological Systems | The bromine atom at the 5-position influences lipophilicity and electronic properties, affecting interactions with biological targets. | |
| 5-Methoxy | Anti-inflammatory, Antimicrobial | The methoxy group at the 5-position is a feature of derivatives explored for these activities. | ontosight.ai |
| 6-Chloro | S. aureus (Antimicrobial) | A 6-chloro substituent on a benzo[b]thiophene-2-carbohydrazide scaffold led to a potent antimicrobial hit. | mdpi.com |
| 3-Halo (Cl, Br, I) | Antibacterial, Antifungal | The position and type of halogen at C-3 systematically affect antimicrobial activity. | nih.gov |
| 3-Tetrazole/Oxadiazole | M. tuberculosis (Antitubercular) | On a benzo[b]thiophene-1,1-dioxide scaffold, these heterocyclic substituents at C-3 conferred the most potent activity. | nih.gov |
| Arylpiperazine | 5-HT₁A Serotonin Receptor | The structure of the arylpiperazine moiety attached to a benzo[b]thiophene core dictates binding affinity. | nih.gov |
| Nitro Group | Antifungal | The presence of a nitro group is often crucial for antifungal activity, whereas electron-donating groups diminish it. | ufpb.br |
Role of the Acetic Acid Moiety in Molecular Interactions
The acetic acid moiety (-CH₂COOH) attached to the benzo[b]thiophene core is a critical pharmacophoric feature that governs the molecule's interactions with biological targets. Its carboxylic acid group can act as a hydrogen bond donor and acceptor, and in its deprotonated carboxylate form, it can participate in strong ionic interactions (salt bridges) with basic amino acid residues, such as arginine or lysine, within a protein's binding site.
The flexibility of the methylene (B1212753) linker allows the carboxyl group to adopt an optimal orientation to engage with these key residues. This interaction is often pivotal for anchoring the ligand in the active site and driving biological activity. For example, in studies of 5-lipoxygenase inhibitors, the carboxylate group is essential for binding to the enzyme's active site, with specific interactions noted with residues like Phe177. colab.ws
The importance of this moiety is further highlighted by SAR studies where it is modified or replaced.
Esterification or Amidation: Converting the carboxylic acid to an ester or amide neutralizes its negative charge and alters its hydrogen bonding capacity, which typically leads to a significant change or loss of the original activity.
Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, such as a tetrazole or a sulfonamide, to modulate acidity, lipophilicity, and metabolic stability while retaining the key acidic interaction. Benzo[b]thiophene-2-sulfonamide derivatives have been successfully developed as potent and selective human chymase inhibitors. nih.gov
Chain Homologation/Modification: Changing the length of the alkyl chain or introducing rigidity can alter the positioning of the acidic group, impacting binding affinity. Derivatives where the acetic acid is part of a more complex side chain, such as in [[6,7-dichloro-2-(1-hydroxypropyl)benzo[b]thien-5-yl]oxy]acetic acid, show how the core interaction can be maintained while adding other points of contact. ontosight.ai
Conversion to Other Functional Groups: Replacing the acid with groups like an acylhydrazone can lead to entirely new biological profiles, such as potent antimicrobial activity, by enabling different sets of interactions with new targets. mdpi.com
Stereochemical Influences on Pharmacological Efficacy
Biological systems, particularly enzymes and receptors, are inherently chiral. Consequently, the stereochemistry of a drug molecule can have a profound impact on its pharmacological efficacy. When a benzo[b]thiophene-5-acetic acid derivative contains one or more stereocenters, its different stereoisomers (enantiomers or diastereomers) can exhibit distinct biological activities.
A clear example of a structure where stereochemistry would be critical is [[6,7-dichloro-2-(1-hydroxypropyl)benzo[b]thien-5-yl]oxy]acetic acid. ontosight.ai The hydroxypropyl group at the C-2 position contains a chiral carbon, meaning this compound exists as a pair of enantiomers (R and S). These enantiomers will have identical physical properties but will interact differently with a chiral binding site on a protein.
One enantiomer, often termed the "eutomer," may fit perfectly into the binding pocket, forming multiple high-affinity interactions, resulting in potent pharmacological activity. The other enantiomer, the "distomer," may bind with a much lower affinity or not at all, because steric clashes prevent it from adopting the correct conformation. In some cases, the distomer may be inactive, have a different type of activity, or even contribute to undesirable side effects. Therefore, for derivatives with chiral centers, it is essential to separate and evaluate the individual stereoisomers to identify the one with the optimal therapeutic profile.
Correlation between Molecular Descriptors and Observed Activities
Structure-Property Relationship (SPR) studies aim to correlate the physicochemical properties of molecules, quantified by molecular descriptors, with their observed biological activities or physical characteristics. This approach is fundamental to understanding drug-likeness and optimizing pharmacokinetic profiles.
Several studies have investigated these correlations for benzo[b]thiophene derivatives. In an analysis of the anti-proliferative activity of certain thiophene derivatives, key physicochemical descriptors like basicity (pKa) , molecular weight (MW) , and the number of hydrogen bond donors were identified as the main factors contributing to their effect in both 2D and 3D cell cultures. researchgate.net
Other important descriptors include:
Polar Surface Area (PSA): This descriptor is related to a molecule's polarity and is often used to predict cell permeability and oral bioavailability.
Electronic Properties: The electronic nature of substituents can be correlated with physical properties. In a study of benzo[b]thiophene-1,1-dioxide based diarylethenes, electron-donating groups were found to shift the absorption band to longer wavelengths and decrease the cyclization quantum yield, demonstrating a clear SPR. rsc.org
| Molecular Descriptor | Influence on Property/Activity | Example Context | Reference(s) |
| Basicity (pKa) | Contributes to anti-proliferative effect. | Antitumor activity of carboxanilides. | researchgate.net |
| Molecular Weight (MW) | Influences anti-proliferative activity. | Antitumor activity of carboxanilides. | researchgate.net |
| H-Bond Donors | A main factor in anti-proliferative effect. | Antitumor activity of carboxanilides. | researchgate.net |
| Lipophilicity (LogP/LogD) | Predicts membrane permeability and BBB penetration. | General drug design; in silico analysis of benzo[b]thiophenes. | nih.govnih.gov |
| Electronic Nature | Affects physical properties like light absorption and quantum yield. | Photochromic properties of benzo[b]thiophene-1,1-dioxides. | rsc.org |
Rational Design Principles for Optimized this compound Analogues
The rational design of new benzo[b]thiophene analogues leverages the SAR and SPR data to create molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov The benzo[b]thiophene scaffold serves as a versatile starting point for such designs. researchgate.net
Key principles include:
Substituent Optimization: Based on established SAR, specific positions on the benzo[b]thiophene ring (e.g., C2, C3, C5, C6) are targeted for modification. By systematically introducing different functional groups (e.g., halogens, alkyl, alkoxy, nitro), chemists can fine-tune electronic properties and steric bulk to maximize interactions with the biological target and improve activity. mdpi.comresearchgate.net For example, understanding that electron-withdrawing groups enhance the antifungal activity of certain derivatives allows for the focused synthesis of analogues containing nitro or cyano groups. mdpi.com
Pharmacophore Hybridization: This strategy involves covalently linking the benzo[b]thiophene core to another known pharmacophore to create a hybrid molecule with potentially synergistic or novel activities. This has been successfully applied by combining benzo[b]thiophenes with arylpiperazine moieties to target serotonin receptors or with acylhydrazone groups to create potent antimicrobials. mdpi.comnih.gov
Scaffold Modification and Hopping: The core scaffold itself can be modified to alter its fundamental properties. The oxidation of the thiophene sulfur to a sulfone (benzo[b]thiophene-1,1-dioxide) is a common strategy to change the electronics and geometry of the ring system, often leading to new biological activities, as seen in the development of anti-tubercular agents. nih.gov
Structure-Based Design and Molecular Modeling: When the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to visualize how a ligand binds. tandfonline.com This allows for the rational design of new analogues with substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues in the binding site, thereby increasing affinity and selectivity. nih.gov
Future Research Directions and Translational Perspectives for Benzo B Thiophene 5 Acetic Acid Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The advancement of synthetic methodologies for creating benzo[b]thiophene derivatives is crucial for facilitating drug discovery and development. While traditional methods exist, future efforts will likely focus on improving efficiency, reducing environmental impact, and increasing molecular diversity.
Modern synthetic strategies are moving towards more sustainable and efficient processes. chim.it This includes the use of metal-free reaction conditions, such as electrophilic or radical-mediated cyclizations, to construct the benzo[b]thiophene core. chim.it Methodologies employing photochemical and electrochemical reactions are also gaining traction as environmentally friendly alternatives. chim.it For instance, the synthesis of 2-substituted-benzo[b]thiophenes has been achieved through silica (B1680970) gel-assisted reactions and radical cyclization using potassium persulfate as an oxidizing agent.
Copper-catalyzed intramolecular C-S bond formation from thio-Ugi adducts presents another promising avenue, particularly under microwave irradiation, which can significantly reduce reaction times. nih.gov Furthermore, the development of one-pot syntheses and domino reactions, where multiple transformations occur in a single step, will continue to be a priority to streamline the production of complex benzo[b]thiophene derivatives. researchgate.net
Table 1: Emerging Synthetic Strategies for Benzo[b]thiophene Derivatives
| Synthetic Approach | Key Features | Potential Advantages |
| Metal-Free Cyclizations | Employs electrophilic species (e.g., halogens, chalcogens) or radical initiators. chim.it | Avoids toxic and expensive metal catalysts, promoting sustainability. |
| Photochemical/Electrochemical Synthesis | Uses light or electricity to drive reactions. chim.it | Offers green and mild reaction conditions. |
| Copper-Catalyzed C-S Bond Formation | Utilizes copper catalysts for intramolecular cyclization of thio-Ugi adducts. nih.gov | Efficient for creating fused heterocycles. |
| Palladium-Catalyzed Cross-Coupling | Diversifies 3-iodobenzo[b]thiophenes via Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.govacs.org | Allows for the creation of large, diverse compound libraries. |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. | Reduces reaction times and can improve yields. |
Exploration of New Biological Targets and Therapeutic Applications
The benzo[b]thiophene scaffold is recognized as a "privileged structure" in drug discovery, demonstrating a broad spectrum of biological activities. researchgate.net Derivatives have been investigated as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic agents. researchgate.net Future research on Benzo[b]thiophene-5-acetic acid and its analogues should aim to identify novel biological targets and expand their therapeutic applications.
Recent studies have highlighted the potential of benzo[b]thiophene derivatives to inhibit specific enzymes and signaling pathways. For example, certain derivatives have shown inhibitory activity against cholinesterases, which is relevant for Alzheimer's disease. nih.govbohrium.com Others have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. researchgate.net The anti-tubercular properties of benzo[b]thiophene-based hybrids are also an active area of investigation, with compounds showing promise against multidrug-resistant strains of Mycobacterium tuberculosis.
Given the structural versatility of the scaffold, future work could explore its potential in other areas, such as virology, immunology, and metabolic diseases. High-throughput screening of benzo[b]thiophene libraries against a wide range of biological targets will be instrumental in uncovering new therapeutic opportunities.
Table 2: Investigated and Potential Biological Targets for Benzo[b]thiophene Scaffolds
| Therapeutic Area | Biological Target/Activity | Reference |
| Oncology | STAT3 Inhibition, Anticancer, Antiproliferative | researchgate.netrsc.org |
| Neurodegenerative Disease | Cholinesterase (AChE/BChE) Inhibition | nih.govbohrium.com |
| Infectious Disease | Antimicrobial, Anti-tubercular | researchgate.netmdpi.com |
| Inflammatory Disease | Anti-inflammatory | researchgate.netresearchgate.net |
| Metabolic Disease | Antidiabetic | researchgate.net |
Advanced Computational Modeling for De Novo Design and Optimization
Computational tools are indispensable in modern drug discovery for the rational design and optimization of lead compounds. For this compound, advanced computational modeling can guide the synthesis of new derivatives with improved potency and selectivity.
De novo design algorithms can generate novel molecular structures with desired pharmacological properties, while ensuring synthetic accessibility. rsc.org Molecular docking studies are routinely used to predict the binding modes of benzo[b]thiophene derivatives within the active sites of target proteins, such as tubulin in cancer cells. rsc.org This provides valuable insights into structure-activity relationships (SAR) and helps prioritize compounds for synthesis.
Quantitative structure-activity relationship (QSAR) modeling is another powerful tool that can be used to develop predictive models for the biological activity of benzo[b]thiophene derivatives. frontiersin.org These models can then be used to virtually screen large compound libraries and identify candidates with a high probability of being active. The integration of machine learning and artificial intelligence with these computational methods is expected to further enhance their predictive power and accelerate the drug discovery process.
Integration with Combinatorial Chemistry and High-Throughput Screening
Combinatorial chemistry, coupled with high-throughput screening (HTS), offers a powerful strategy for rapidly exploring the chemical space around the this compound scaffold. This approach allows for the parallel synthesis of large, organized libraries of related compounds, which can then be efficiently screened for biological activity. nih.gov
Solution-phase parallel synthesis has been successfully employed to generate multi-substituted benzo[b]thiophene libraries. nih.govacs.orgresearchgate.net A common strategy involves the synthesis of a key intermediate, such as a 3-iodobenzo[b]thiophene, which can then be readily diversified using a variety of palladium-catalyzed cross-coupling reactions. nih.govacs.org This allows for the systematic variation of substituents at different positions of the benzo[b]thiophene ring, enabling a thorough exploration of the structure-activity landscape.
The application of thio-Ugi adducts has also been shown to be effective for the preparation of benzo[b]thiophene and other sulfur-containing heterocycle libraries via copper-catalyzed intramolecular C-S bond formation. nih.gov The integration of these combinatorial synthesis approaches with automated HTS platforms will undoubtedly accelerate the identification of new hit compounds derived from the this compound scaffold for a wide range of therapeutic targets.
Investigation of Multi-target Ligands Based on the this compound Scaffold
The concept of "one molecule, multiple targets" is an emerging paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The benzo[b]thiophene scaffold, with its ability to interact with multiple biological targets, is an ideal starting point for the design of multi-target ligands. researchgate.netnih.gov
Researchers have already developed 5-hydroxybenzothiophene derivatives that act as multi-kinase inhibitors, which could have applications in cancer therapy. nih.gov Similarly, multi-target-directed ligands based on a benzo[b]thiophene core are being explored for their ability to simultaneously inhibit proteins in different pathogenic parasites. frontiersin.org
Future research in this area will focus on the rational design of this compound derivatives that can modulate the activity of multiple, disease-relevant targets. This will involve a combination of computational modeling to identify key structural features for multi-target activity and innovative synthetic strategies to incorporate these features into the final compounds. The development of such multi-target agents holds the promise of improved efficacy and a reduced likelihood of drug resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
